molecular formula C22H27N3O3S2 B2793307 4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683261-07-6

4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2793307
CAS RN: 683261-07-6
M. Wt: 445.6
InChI Key: FMCSYPWRQHJXDQ-GHVJWSGMSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as BEB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family of compounds, which are known for their diverse pharmacological properties. BEB has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways within cells. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to exhibit anti-inflammatory effects, as well as to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide in scientific research is its potent cytotoxic effects against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells. Further research is needed to determine the optimal dosage and administration of this compound to minimize its toxicity while maximizing its therapeutic effects.

Future Directions

There are many potential future directions for research on 4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide. One area of interest is the development of new cancer treatments based on this compound or related compounds. In addition, this compound could be investigated for its potential as an anti-inflammatory agent or as an inhibitor of bacterial or fungal growth. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide involves the reaction of 3,6-dimethyl-2-amino-benzothiazole with butyl ethyl sulfonate, followed by the reaction of the resulting intermediate with 4-nitrobenzoyl chloride. The final product is obtained through reduction of the nitro group with hydrogen gas in the presence of palladium on carbon.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has been investigated for its potential applications in a variety of scientific research areas. One area of interest is the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent cytotoxic effects against a number of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been investigated for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-5-7-14-25(6-2)30(27,28)18-11-9-17(10-12-18)21(26)23-22-24(4)19-13-8-16(3)15-20(19)29-22/h8-13,15H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCSYPWRQHJXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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